molecular formula C8H11ClO5S B13176122 Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B13176122
M. Wt: 254.69 g/mol
InChI Key: SACNYYCAODRUCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a chlorinated precursor with a sulfur-containing reagent under controlled conditions . The reaction typically requires a catalyst to facilitate the formation of the spiro structure. Industrial production methods often involve cold-chain transportation to maintain the stability and purity of the compound .

Chemical Reactions Analysis

Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H11ClO5S

Molecular Weight

254.69 g/mol

IUPAC Name

methyl 2-chloro-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C8H11ClO5S/c1-13-6(10)8(9)7(14-8)2-4-15(11,12)5-3-7/h2-5H2,1H3

InChI Key

SACNYYCAODRUCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCS(=O)(=O)CC2)Cl

Origin of Product

United States

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